molecular formula C14H21N3O2 B2503941 tert-butyl3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate CAS No. 2385747-47-5

tert-butyl3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate

Cat. No.: B2503941
CAS No.: 2385747-47-5
M. Wt: 263.341
InChI Key: FWWYCUCFMHTZAQ-UHFFFAOYSA-N
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Description

Tert-butyl3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying biological processes.

    Medicine: As a potential drug candidate or intermediate in drug synthesis.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to comment on its mechanism of action. If it’s intended for use as a drug, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, for example, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, research might focus on exploring its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Pyridinyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Functionalization with Aminomethyl and Carboxylate Groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Pyridinyl azetidines: Compounds with similar pyridinyl and azetidine structures but different substituents.

Uniqueness

Tert-butyl3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-pyridin-4-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(8-15,10-17)11-4-6-16-7-5-11/h4-7H,8-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYCUCFMHTZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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